

Physical and chemical properties of Pyrazine-2-amidoxime

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Compound of Interest

Compound Name: Pyrazine-2-amidoxime

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Pyrazine-2-amidoxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic organic compound and a structural analogue of pyrazinamide, a frontline antituberculosis drug.[1][2] Amidoxime-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and potential as nitric oxide donors.[3][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of **Pyrazine-2-amidoxime**, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities.

Physical and Chemical Properties

The fundamental physical and chemical properties of **Pyrazine-2-amidoxime** are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ N ₄ O	[5]
Molecular Weight	138.13 g/mol	[5]
Appearance	White to off-white solid	[5]
Melting Point	180-185 °C	
Solubility	Water: 2 mg/mL (with sonication and heating to 60°C) DMSO: Soluble Methanol: Soluble Acetonitrile: Soluble	[5]
pKa	Computationally determined; specific experimental values not widely reported. A study by Chylewska et al. involved pKa determination.	[6]
UV-Vis Absorption (λ _{max})	In water: 252 nm, 290 nm	[2]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and confirmation of **Pyrazine-2-amidoxime**.

FT-IR Spectroscopy

The infrared spectrum of **Pyrazine-2-amidoxime** exhibits characteristic peaks corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment	Reference(s)
3437-3331	NH ₂ symmetric and asymmetric stretching	[1]
1659	C=N stretching (oxime)	[2]
1590	C=N stretching (pyrazine ring)	[2]
1520, 1483	C-C ring stretching	[1]
953	N-O stretching (oxime)	[1]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While full spectral data is often found in supplementary materials of research papers, key reported shifts are summarized below.

¹H NMR: The proton NMR spectrum of pyrazine itself shows a singlet at approximately 8.59 ppm in CDCl₃. For **Pyrazine-2-amidoxime**, the protons on the pyrazine ring will show distinct signals, and the protons of the amine and hydroxyl groups of the amidoxime moiety will also be present.[7]

¹³C NMR: The carbon NMR spectrum of pyrazine shows a single resonance at 145 ppm in CDCl₃. In **Pyrazine-2-amidoxime**, the carbon atoms of the pyrazine ring and the amidoxime group will have characteristic chemical shifts.[8]

Experimental Protocols

Synthesis of Pyrazine-2-amidoxime

A common and effective method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine.[4] The synthesis of **Pyrazine-2-amidoxime** can be achieved in a two-step process starting from a suitable pyrazine precursor.

Step 1: Synthesis of 2-Cyanopyrazine

A precursor to **Pyrazine-2-amidoxime** is 2-cyanopyrazine. This can be synthesized from 2-bromopyrazine.

- Reaction: 2-bromopyrazine is reacted with an alkali metal ferrocyanide in the presence of a palladium complex catalyst and a base in a suitable solvent like N,N-dimethylacetamide.
- Procedure:
 - In a reaction vessel under a nitrogen atmosphere, dissolve 2-bromopyrazine in N,N-dimethylacetamide.
 - Add an alkali metal ferrocyanide (e.g., potassium ferrocyanide), an alkali metal carbonate (e.g., potassium carbonate), and a palladium catalyst (e.g., Pd(PPh₃)₄).
 - Heat the reaction mixture at 100-150°C for 1-6 hours.
 - After the reaction is complete, cool the mixture and filter to remove solids.
 - The filtrate is then subjected to fractional distillation under reduced pressure to yield 2-cyanopyrazine.[9]

Step 2: Synthesis of **Pyrazine-2-amidoxime** from 2-Cyanopyrazine

- Reaction: 2-Cyanopyrazine is reacted with hydroxylamine to form **Pyrazine-2-amidoxime**.
- Procedure:
 - Dissolve 2-cyanopyrazine in a suitable solvent such as ethanol or methanol.
 - Add a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine or sodium carbonate) to the reaction mixture. The base is used to generate free hydroxylamine in situ.
 - The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
 - Upon completion, the solvent is removed under reduced pressure.

- The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure **Pyrazine-2-amidoxime**.[\[4\]](#)

Crystallization for X-ray Diffraction

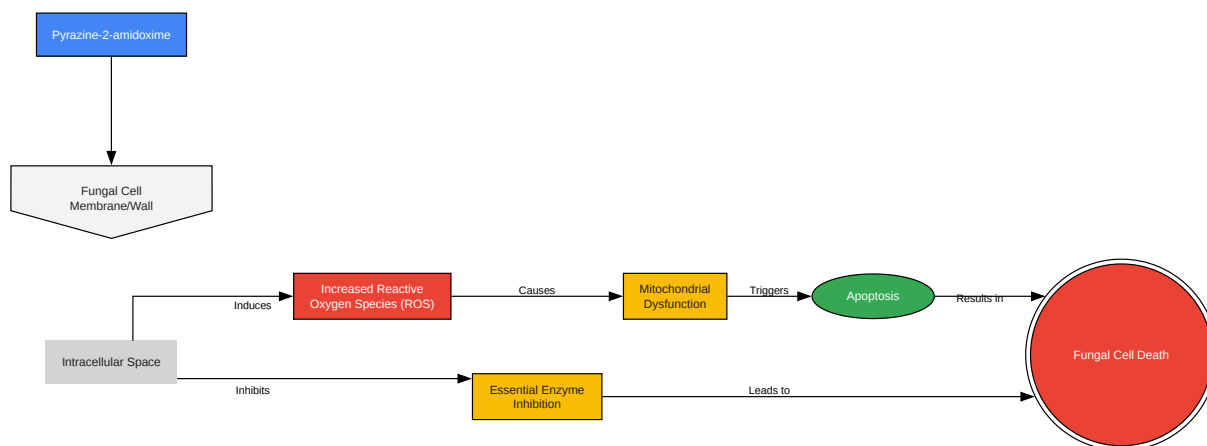
Single crystals of **Pyrazine-2-amidoxime** suitable for X-ray diffraction studies can be obtained by the diffusion method.

- Procedure:
 - Dissolve a small amount of **Pyrazine-2-amidoxime** in a good solvent (e.g., acetonitrile).
 - Carefully layer a less-polar anti-solvent (e.g., diethyl ether) on top of the solution.
 - Seal the container and allow it to stand undisturbed at room temperature.
 - Over time, slow diffusion of the anti-solvent into the solution will induce the formation of high-quality single crystals.[\[1\]](#)

Biological Activity and Signaling Pathways

Pyrazine-2-amidoxime has demonstrated notable antimicrobial and antifungal activity.[\[3\]](#)[\[5\]](#) It is particularly effective against *Candida albicans*, a common fungal pathogen.[\[5\]](#) While the precise molecular mechanisms of its antimicrobial action are not yet fully elucidated, the activity of pyrazine derivatives is often attributed to their ability to chelate metal ions essential for microbial growth or to generate intracellular reactive oxygen species (ROS), leading to cellular damage and death.

Based on the known mechanisms of similar compounds, a plausible signaling pathway for the antifungal activity of **Pyrazine-2-amidoxime** is proposed below. This pathway involves the generation of oxidative stress, leading to mitochondrial dysfunction and ultimately, apoptosis.

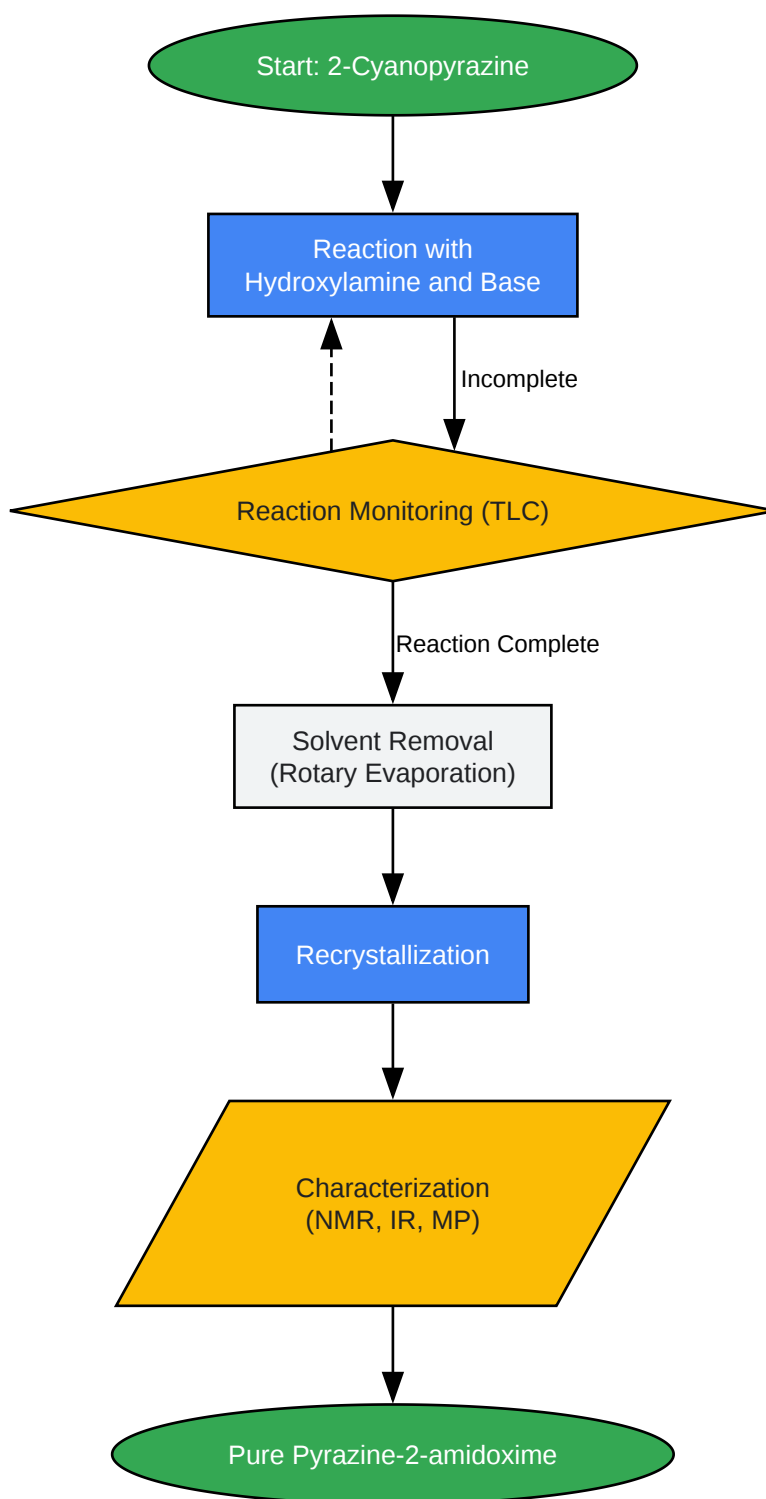


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Caption: Proposed mechanism of antifungal action for **Pyrazine-2-amidoxime**.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of **Pyrazine-2-amidoxime** is depicted in the following diagram.



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Caption: General workflow for the synthesis and purification of **Pyrazine-2-amidoxime**.

Conclusion

Pyrazine-2-amidoxime is a versatile heterocyclic compound with significant potential in medicinal chemistry, particularly as an antimicrobial agent. This guide has provided a comprehensive overview of its core physical and chemical properties, detailed methodologies for its synthesis and characterization, and insights into its biological activity. Further research into its specific molecular targets and mechanisms of action will be crucial for its development as a potential therapeutic agent.

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